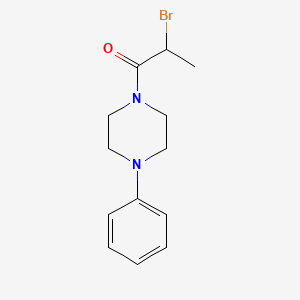![molecular formula C7H13NO B13908144 (1R, 4R, 5R)-rel-2-Aza-bicyclo[2.2.2]octan-5-ol](/img/structure/B13908144.png)
(1R, 4R, 5R)-rel-2-Aza-bicyclo[2.2.2]octan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R, 4R, 5R)-rel-2-Aza-bicyclo[222]octan-5-ol is a nitrogen-containing heterocyclic compound This compound is characterized by its bicyclic structure, which includes a nitrogen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R, 4R, 5R)-rel-2-Aza-bicyclo[2.2.2]octan-5-ol typically involves the use of starting materials that contain nitrogen and hydroxyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a diol can lead to the formation of the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as distillation or chromatography may be employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(1R, 4R, 5R)-rel-2-Aza-bicyclo[2.2.2]octan-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
(1R, 4R, 5R)-rel-2-Aza-bicyclo[2.2.2]octan-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R, 4R, 5R)-rel-2-Aza-bicyclo[2.2.2]octan-5-ol involves its interaction with specific molecular targets. The nitrogen atom and hydroxyl group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The compound’s bicyclic structure also allows it to fit into specific binding sites, modulating biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- (1R, 4R, 5S)-2-Methyl-2-azabicyclo[2.2.2]octan-5-ol
- (1S, 4R, 5R)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-ol
- (1R, 4R)-Bicyclo[2.2.2]octane-2,5-dione
Uniqueness
(1R, 4R, 5R)-rel-2-Aza-bicyclo[2.2.2]octan-5-ol is unique due to its specific stereochemistry and the presence of both a nitrogen atom and a hydroxyl group in its bicyclic structure. This combination of features makes it particularly useful in various applications, as it can participate in a wide range of chemical reactions and interact with biological molecules in specific ways.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(1S,4S,5S)-2-azabicyclo[2.2.2]octan-5-ol |
InChI |
InChI=1S/C7H13NO/c9-7-3-6-2-1-5(7)4-8-6/h5-9H,1-4H2/t5-,6-,7-/m0/s1 |
InChI Key |
ZTHBOFLPBKHZSP-ACZMJKKPSA-N |
Isomeric SMILES |
C1C[C@H]2CN[C@@H]1C[C@@H]2O |
Canonical SMILES |
C1CC2CNC1CC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


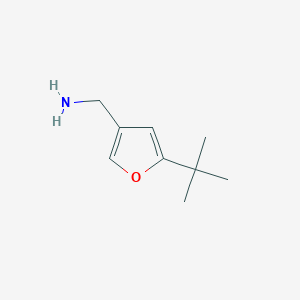
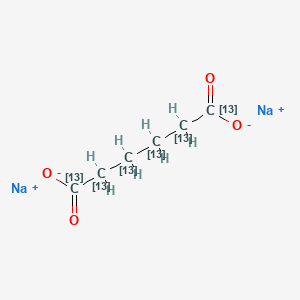
![(2S,4R)-1-[(2S)-2-[6-[[2-[2,3-difluoro-6-(2-morpholinothiazol-4-yl)phenoxy]acetyl]amino]hexanoylamino]-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13908077.png)
![(4aR,7aR)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride](/img/structure/B13908080.png)
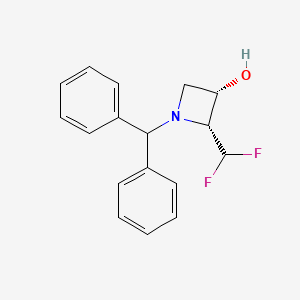
![6-Chloro-N,3-dimethyl-1,2,4-triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13908090.png)


![Tert-butyl 8-amino-5,5-dioxo-5thia-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13908108.png)
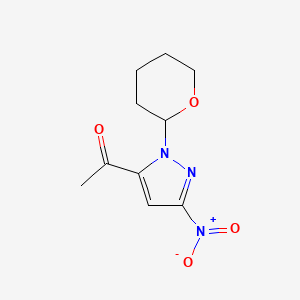
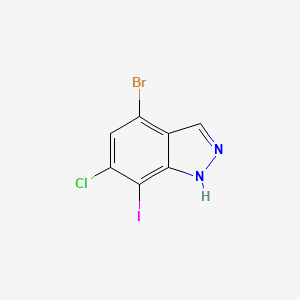
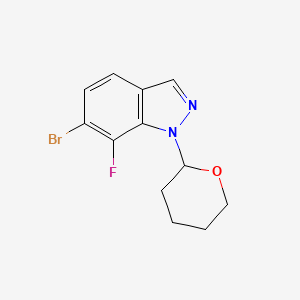
![Methyl 6-chloro-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13908126.png)
